molecular formula C8H15N3 B15272538 1,4-Dimethyl-3-propyl-1H-pyrazol-5-amine

1,4-Dimethyl-3-propyl-1H-pyrazol-5-amine

Cat. No.: B15272538
M. Wt: 153.22 g/mol
InChI Key: ZQEUHSDYOKSAKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-3-propyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of pyrazole with methylating agents such as iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then reacted with ammonia to yield the target compound . Another method includes the use of hydrazine monohydrochloride and ketones or aldehydes to form pyrazoline intermediates, which are subsequently oxidized to produce pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-3-propyl-1H-pyrazol-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,4-dimethyl-5-propylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-5-7-6(2)8(9)11(3)10-7/h4-5,9H2,1-3H3

InChI Key

ZQEUHSDYOKSAKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C)N)C

Origin of Product

United States

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